molecular formula C13H16BClO4 B2916833 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377606-42-1

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B2916833
CAS No.: 2377606-42-1
M. Wt: 282.53
InChI Key: XLOCLHOUEODTBY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester-functionalized benzoic acid derivative. Its structure features a chlorine substituent at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position of the aromatic ring. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCLHOUEODTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Biology: It is used in the development of bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

Medicine: The compound is used in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases.

Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The target compound’s chlorine at position 4 and boronate at position 2 distinguish it from isomers like the 2-chloro-4-boronate derivative. These positional differences influence electronic effects (e.g., dipole moments) and steric interactions in cross-coupling reactions .
  • Halogen vs. Ethyl ester derivatives exhibit reduced acidity compared to carboxylic acids, favoring lipid solubility in prodrug designs .

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19BClNO4\text{C}_{13}\text{H}_{19}\text{BClNO}_4

This compound features a chloro substituent on the aromatic ring and a dioxaborolane moiety which is known for its reactivity in various organic transformations.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Key findings include:

  • Antitumor Activity : Research indicates that compounds containing dioxaborolane groups exhibit significant antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation in various cancer cell lines .
  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid with dioxaborolane moieties exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found IC50 values ranging from 10 to 25 µM depending on the structural modifications made to the dioxaborolane .
  • Enzyme Inhibition Study : Another research focused on the inhibition of carbonic anhydrase by this compound. The results indicated that it could effectively reduce enzyme activity with a Ki value indicating a moderate affinity for the enzyme's active site .

Data Tables

Biological Activity Cell Line/Target IC50/Ki Value Reference
AntitumorMCF-715 µM
AntitumorHeLa20 µM
Enzyme InhibitionCarbonic AnhydraseKi = 50 nM
AntimicrobialStaphylococcus aureus-

Q & A

Q. Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

Answer:

  • Basic Synthesis: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 4-chloro-2-bromobenzoic acid) and a boronic ester precursor (e.g., bis(pinacolato)diboron). Key steps include protecting the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions, followed by deprotection post-coupling .
  • Advanced Optimization:
    • Catalyst Selection: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced steric tolerance .
    • Base Sensitivity: Employ mild bases (e.g., K₂CO₃) to avoid decarboxylation .
    • Solvent Systems: Optimize with toluene/ethanol (3:1) or THF for solubility and reactivity .
    • Monitoring: Track reaction progress via TLC or LC-MS to identify byproducts (e.g., deboronation or homo-coupling) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Advanced: How can NMR spectral ambiguities arising from the boronic ester and chloro substituents be resolved?

Answer:

  • Basic Techniques:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
    • ¹¹B NMR: Confirm boronic ester integrity (δ ~30 ppm) .
    • IR Spectroscopy: Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Advanced Resolution:
    • 2D NMR (COSY/HSQC): Resolve overlapping aromatic signals and assign coupling patterns .
    • DEPT-135: Differentiate CH₃ groups in the dioxaborolane ring from quaternary carbons .

Basic: How should the carboxylic acid group be protected during synthetic modifications?

Q. Advanced: What strategies prevent decarboxylation during high-temperature reactions?

Answer:

  • Basic Protection: Convert the carboxylic acid to a methyl ester using SOCl₂/MeOH, followed by hydrolysis post-reaction .
  • Advanced Mitigation:
    • Low-Temperature Conditions: Perform coupling reactions at ≤80°C to minimize thermal decarboxylation .
    • Protecting Group Alternatives: Use tert-butyl esters or silyl ethers for enhanced stability .

Advanced: How does steric hindrance from the dioxaborolane group impact reaction efficiency?

Methodological Answer:

  • The tetramethyl dioxaborolane moiety introduces steric bulk, which can slow transmetallation in Suzuki couplings. Mitigation strategies include:
    • Ligand Design: Use bulky ligands (e.g., SPhos) to stabilize the Pd center .
    • Microwave Assistance: Accelerate reaction rates under controlled heating .
    • Solvent Optimization: Increase polarity (e.g., DMF/H₂O) to improve reagent interaction .

Basic: What are common impurities in the synthesis of this compound?

Q. Advanced: How can LC-MS or HPLC methods be tailored for impurity profiling?

Answer:

  • Common Impurities:
    • Deboronated Byproduct: 4-Chloro-2-bromobenzoic acid (from incomplete coupling) .
    • Homo-Coupling Product: Bis(4-chlorobenzoic acid) derivative .
  • Advanced Analysis:
    • LC-MS (ESI+): Use a C18 column with 0.1% formic acid in acetonitrile/water to separate impurities. Monitor m/z 279.1 (parent ion) .
    • HPLC: Gradient elution (10%→90% acetonitrile in 20 min) with UV detection at 254 nm .

Advanced: How is this compound applied in constructing donor-acceptor (D-A) dyads?

Answer:

  • Methodology:
    • Suzuki Coupling: React with electron-deficient aryl halides (e.g., benzonitrile derivatives) to form D-A systems .
    • Intramolecular Charge Transfer (ICT): Use time-resolved fluorescence to study ICT dynamics in meta-terphenyl-linked dyads .
    • Crystallography: Refine structures using SHELX programs for precise bond-length analysis (e.g., B-C vs. C-Cl distances) .

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